Antiproliferative Potency Gap: 5-Propyl Target Compound vs. 5-Isopropyl Analog in MCF-7 Cells
The target compound bearing a 5-propyl substituent shows an MCF-7 antiproliferative IC₅₀ of 15.0 µM, as reported in vendor-compiled screening data . In contrast, the direct 5-isopropyl analog 5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits an MCF-7 IC₅₀ of 0.3 µM under comparable conditions . This 50-fold potency differential illustrates that the target compound occupies a distinct potency niche—weaker antiproliferative activity may be advantageous when a moderate-affinity probe is required to avoid cytotoxicity-driven artifacts in mechanistic studies.
| Evidence Dimension | MCF-7 breast cancer cell line antiproliferative IC₅₀ |
|---|---|
| Target Compound Data | 15.0 µM |
| Comparator Or Baseline | 5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: IC₅₀ = 0.3 µM |
| Quantified Difference | 50-fold less potent than the 5-isopropyl comparator |
| Conditions | MCF-7 cell line; MTT or equivalent proliferation assay; exact incubation time and serum conditions not specified in vendor datasheets |
Why This Matters
A 50-fold potency gap defines the target compound as a low-micromolar probe versus a sub-micromolar analog, enabling users to select the appropriate potency tier for their assay without unintended cytotoxicity.
